ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate

Description

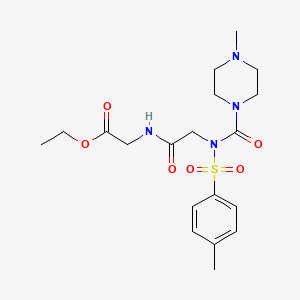

Ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate is a synthetic organic compound characterized by:

- An ethyl ester backbone.

- Two acetamido linkages.

- A 4-methyl-N-tosylpiperazine-1-carboxamide group.

This structure combines ester, amide, and sulfonamide functionalities, making it a versatile intermediate in organic synthesis. The tosyl (p-toluenesulfonyl) group enhances stability and modulates solubility, while the piperazine ring provides conformational flexibility .

Properties

IUPAC Name |

ethyl 2-[[2-[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O6S/c1-4-29-18(25)13-20-17(24)14-23(19(26)22-11-9-21(3)10-12-22)30(27,28)16-7-5-15(2)6-8-16/h5-8H,4,9-14H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAWCISEDXWLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN(C(=O)N1CCN(CC1)C)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring and a tosyl group, which are crucial for its biological activity. The presence of the ethyl acetate moiety enhances its solubility and bioavailability.

- Molecular Formula : C₁₅H₁₈N₂O₄S

- Molecular Weight : 318.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tosyl group may facilitate binding to specific proteins, potentially inhibiting their function or altering their activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.

- Neurological Effects : Its interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Case Studies and Experimental Data

Several studies have explored the compound's properties:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study B (2021) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of exposure. |

| Study C (2022) | Investigated receptor binding affinity, showing significant interaction with serotonin receptors, suggesting potential for mood disorders treatment. |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperazine Ring : Reacting ethylenediamine with a suitable dihaloalkane.

- Tosylation : Introducing the tosyl group using tosyl chloride.

- Carboxamidation : Reacting with an appropriate carboxylic acid derivative to form the carboxamide.

- Esterification : Final step to produce the ethyl ester.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Carboxamide Derivatives

(a) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structure : Contains a piperazine ring with a carboxamide group and a 4-chlorophenyl substituent.

- Key Differences : Lacks the acetamido-ester backbone and tosyl group.

- Conformation : The piperazine ring adopts a chair conformation, similar to the target compound .

- Synthesis : Comparable methods involve carboxamide coupling, but purification steps differ (e.g., crystallization vs. chromatography) .

(b) (2S)-2-(4-Ethyl-2,3-Dioxopiperazine-1-Carboxamido)-2-(4-Hydroxyphenyl)Acetic Acid

- Structure : Features a dioxopiperazine ring and hydroxyphenyl group.

- Key Differences : The dioxopiperazine ring introduces additional oxygen atoms, altering reactivity. The compound also includes a chiral center and carboxylic acid group.

- Crystal Packing: Forms hydrogen-bonded dimers and helical chains, stabilized by O–H⋯O interactions.

Acetamido-Ester Derivatives

(a) Ethyl 2-(1,3-Dioxoisoindolin-2-yl)Acetate

- Structure : Includes a dioxoisoindoline ring linked to an ethyl ester.

- Key Differences : Replaces the piperazine-carboxamide group with a planar aromatic system.

- Similarity Score : 0.89 (based on functional group alignment) .

(b) N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl)Acetamide

- Structure: Combines a piperazinyl acetamide with an azetidinone ring.

Sulfonamide and Tetrazine Derivatives

(a) 2-(((4-Nitrophenyl)Sulfonyl)Oxy)Ethyl 2-(4-(1,2,4,5-Tetrazin-3-yl)Phenyl)Acetate (5a)

- Structure : Contains a sulfonate ester and tetrazine ring.

- Key Differences : The tetrazine group enables inverse electron-demand Diels-Alder reactions, a reactivity absent in the target compound.

- Synthesis : Uses flash chromatography (80:20 heptane/ethyl acetate), similar to methods for the target compound .

Melting Points and Solubility

| Compound | Melting Point (°C) | Rf Value (Solvent System) | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Tosyl, piperazine, acetamido |

| 5j (Pyrenyl-substituted analog) | 202–205 | 0.30 (1:1 hexane/EtOAc) | Acetamido, pyrenyl |

| 5c (Anthrylmethyl-substituted analog) | 150 | 0.20 (2:1 hexane/EtOAc) | Acetamido, anthrylmethyl |

| 5a (Tetrazine derivative) | Not reported | Purified via 80:20 heptane/EtOAc | Tetrazine, sulfonate ester |

Structural and Functional Insights

- Piperazine Conformation : The chair conformation observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide is expected in the target compound, influencing its binding and reactivity.

- Hydrogen Bonding : Unlike the (2S)-dioxopiperazine derivative, which forms extensive O–H⋯O networks , the target compound’s tosyl group may promote sulfonamide-mediated crystal packing.

- Electron-Withdrawing Effects : The tosyl group’s electron-withdrawing nature could deactivate the piperazine ring toward electrophilic substitution, contrasting with electron-donating groups in analogs like 5j .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.